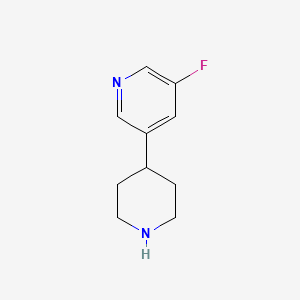

3-Fluoro-5-(piperidin-4-yl)pyridine

Description

Significance in Advanced Organic Synthesis and Medicinal Chemistry

The introduction of fluorine into heterocyclic compounds is a well-established and powerful strategy in medicinal chemistry. chembk.comacs.org Heterocyclic structures, rings containing atoms of at least two different elements, are themselves fundamental platforms in drug design, present in approximately 85% of all bioactive compounds. chembk.comacs.org When combined with fluorine, the most electronegative element, the resulting fluorinated heterocycles exhibit unique physicochemical properties that can dramatically enhance the performance of a molecule. chembk.comacs.org

The strategic incorporation of fluorine can lead to:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. This can increase a drug's half-life, allowing for less frequent dosing. chembk.com

Increased Bioavailability: Fluorine can modulate the acidity or basicity (pKa) of nearby functional groups, which can improve a molecule's ability to be absorbed by the body. acs.org

Improved Binding Affinity: The high polarity of the C-F bond can lead to favorable interactions with biological targets like proteins and enzymes, increasing the potency of a drug. acs.org

Modulation of Lipophilicity: Fluorine substitution can alter a molecule's lipophilicity (its ability to dissolve in fats and oils), which can affect its ability to cross cell membranes. chembk.com

These benefits have led to a significant number of fluorinated drugs on the market, with some estimates suggesting that over 20% of all pharmaceuticals contain fluorine. acs.org

The Central Role of Pyridine (B92270) and Piperidine (B6355638) Scaffolds

The pyridine and piperidine rings are two of the most ubiquitous heterocyclic scaffolds in drug discovery. evitachem.combldpharm.comacs.org

Pyridine , an aromatic six-membered ring containing one nitrogen atom, is a key component in numerous natural products and synthetic drugs. evitachem.comrsc.org Its polar and ionizable nature can enhance the solubility and bioavailability of drug candidates. evitachem.comresearchgate.net The pyridine ring can also engage in various non-covalent interactions with biological targets, making it a privileged scaffold in medicinal chemistry. evitachem.com

Piperidine , the saturated counterpart to pyridine, is the most common heterocycle found in FDA-approved pharmaceuticals. bldpharm.comacs.org This versatile building block is a cornerstone of over 70 commercialized drugs. acs.org The three-dimensional structure of the piperidine ring allows for precise spatial orientation of substituents, which is crucial for optimizing interactions with a drug target. Piperidine derivatives have been successfully employed in a wide range of therapeutic areas, including as central nervous system modulators, antihistamines, and anticancer agents. bldpharm.comchemicalbook.com

Rationale for the Focused Investigation of 3-Fluoro-5-(piperidin-4-yl)pyridine

The specific structure of this compound is not arbitrary; it is a deliberate combination of the aforementioned key components, each intended to confer specific, advantageous properties. The rationale for its investigation lies in the synergistic effects expected from this unique arrangement.

The placement of the fluorine atom at the 3-position of the pyridine ring is particularly noteworthy. Nucleophilic fluorination of pyridines can be challenging, especially at the meta position (3- and 5-positions), making compounds with this feature particularly valuable. rsc.orgnih.gov This substitution pattern significantly alters the electronic properties of the pyridine ring, influencing its reactivity and its potential interactions with biological targets.

The piperidin-4-yl group provides a non-planar, sp³-rich scaffold extending from the pyridine core. This three-dimensional character is highly desirable in modern drug design as it can lead to improved selectivity and better physicochemical properties compared to flat, aromatic systems. The linkage at the 4-position of the piperidine ring allows for further derivatization, enabling chemists to fine-tune the molecule's properties.

The focused academic and industrial investigation into molecules like this compound is driven by the hypothesis that this specific combination of a meta-fluorinated pyridine and a piperidine substituent will create a novel chemical space with high potential for biological activity. This structure serves as a valuable template for creating libraries of compounds to be screened against a wide array of diseases.

Research Trends in Fluorinated Piperidine and Pyridine Architectures

Current research in this area is highly active, with several key trends shaping the field. A major focus is the development of new and more efficient synthetic methods to create these complex molecules. This includes the use of advanced catalytic systems, such as those based on rhodium and palladium, for the hydrogenation of fluorinated pyridines to produce fluorinated piperidines with high stereoselectivity.

Another significant trend is the late-stage fluorination of complex molecules. This involves introducing the fluorine atom at a late step in the synthesis, which allows for the rapid generation of diverse fluorinated analogues of known drugs or bioactive compounds. acs.org

Furthermore, there is a growing interest in the synthesis of multifluorinated piperidines, where the strategic placement of multiple fluorine atoms can be used to fine-tune the conformational preferences of the piperidine ring. This level of control is crucial for designing molecules that can adopt the optimal shape to bind to a specific biological target. The development of these advanced synthetic methodologies is critical for unlocking the full potential of fluorinated pyridine and piperidine architectures in the search for the next generation of pharmaceuticals and advanced materials.

Structure

3D Structure

Properties

Molecular Formula |

C10H13FN2 |

|---|---|

Molecular Weight |

180.22 g/mol |

IUPAC Name |

3-fluoro-5-piperidin-4-ylpyridine |

InChI |

InChI=1S/C10H13FN2/c11-10-5-9(6-13-7-10)8-1-3-12-4-2-8/h5-8,12H,1-4H2 |

InChI Key |

VETLEBBOAUJETM-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=CC(=CN=C2)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Fluoro 5 Piperidin 4 Yl Pyridine

Strategic Disconnection and Precursor Synthesis

Preparation of Fluoropyridine Building Blocks

The preparation of appropriately substituted fluoropyridines is a cornerstone for the synthesis of the target compound. A common and commercially available starting material is 3-bromo-5-fluoropyridine (B183902). For laboratory-scale synthesis, several methods are employed to produce such building blocks.

One prevalent method is the Balz-Schiemann reaction or related diazotization-fluorination sequences starting from aminopyridines. For instance, 2-methoxy-5-aminopyridine can be converted to 2-methoxy-5-fluoropyridine by diazotization with nitrous acid followed by reaction with a fluorinating agent. Subsequent bromination can then install the necessary handle for coupling reactions. nih.gov Similarly, pyridine (B92270) N-oxides offer an alternative pathway; direct fluorination of a pyridine N-oxide, such as 3-bromo-4-nitropyridine (B1272033) N-oxide, can yield the meta-fluorinated product, which can be further modified. rsc.orgacs.org This method is notable as nucleophilic fluorination of pyridines, especially at the meta (3- and 5-) positions, is often challenging due to the electron-rich nature of the aromatic ring. rsc.org

Another approach involves halogen exchange (HALEX) reactions, though these can be low-yielding for producing 3-fluoropyridines from the corresponding chloro- or bromo-pyridines. More recently, photoredox-mediated coupling reactions have been developed, for example, the coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers to construct the 3-fluoropyridine (B146971) core. arkat-usa.org

Table 1: Selected Synthetic Methods for Fluoropyridine Precursors

| Starting Material | Reagents & Conditions | Product | Yield |

| 2-methoxy-5-aminopyridine | 1. Acid, NaNO₂; 2. Fluorinating agent | 2-methoxy-5-fluoropyridine | Not specified |

| 3-bromo-4-nitropyridine N-oxide | Tetrabutylammonium (B224687) fluoride (B91410) (TBAF), DMSO, 25°C | 3-fluoro-4-nitropyridine (B80604) N-oxide | 37% |

| Silyl enol ether & α,α-difluoro-β-iodoketone | Photoredox catalyst, light | Substituted 3-fluoropyridine | 79-82% |

Synthesis of Piperidine (B6355638) Ring Precursors

In the context of a convergent synthesis that first forms 3-fluoro-5-(pyridin-4-yl)pyridine, the key precursor is not a piperidine but a 4-substituted pyridine suitable for cross-coupling reactions, most commonly pyridine-4-boronic acid or its esters.

The synthesis of pyridine-4-boronic acid is well-established and typically involves a halogen-metal exchange followed by borylation. chemicalbook.com The process starts with a 4-halopyridine, such as 4-bromopyridine, which is treated with a strong organolithium base like butyllithium (B86547) at low temperatures (e.g., -78°C). The resulting lithiated pyridine then reacts with a boron electrophile, such as trimethyl borate, to form the boronate ester. Acidic workup hydrolyzes the ester to the desired pyridine-4-boronic acid. guidechem.com Variations of this method exist to improve yield and scalability. libretexts.org

Table 2: Synthesis of Pyridine-4-boronic Acid

| Starting Material | Reagents & Conditions | Product | Yield |

| 4-Bromopyridine | 1. n-Butyllithium, THF, -78°C; 2. Trimethyl borate; 3. HCl (aq) | Pyridine-4-boronic acid | 65% |

This boronic acid is a crucial partner for the Suzuki-Miyaura coupling reaction, a powerful palladium-catalyzed method for forming carbon-carbon bonds between aryl halides and organoboron compounds. researchgate.net The coupling of 3-bromo-5-fluoropyridine with pyridine-4-boronic acid, catalyzed by a palladium complex, would furnish the key intermediate, 3-fluoro-5-(pyridin-4-yl)pyridine.

Core Ring Formation and Functionalization Approaches

With the 3-fluoro-5-(pyridin-4-yl)pyridine intermediate in hand, the subsequent critical step is the selective reduction of the non-fluorinated pyridine ring to the corresponding piperidine. This transformation must be performed chemoselectively, leaving the 3-fluoropyridine moiety intact.

Pyridine Dearomatization and Reductive Cyclization for Piperidine Formation

The hydrogenation of a pyridine ring to a piperidine is a classic transformation, but achieving selectivity in a molecule with two pyridine rings presents a challenge. The electronic properties of the two rings are key; the 3-fluoropyridine ring is more electron-deficient than the unsubstituted pyridine ring, which can influence catalyst interaction and reactivity.

Heterogeneous catalytic hydrogenation is a widely used method for pyridine reduction. Catalysts such as palladium on carbon (Pd/C) are effective for this transformation. Research has shown that palladium-catalyzed hydrogenation can be used to reduce fluoropyridines to fluoropiperidines, often with high cis-selectivity. libretexts.org These protocols demonstrate that the C-F bond is stable under these hydrogenation conditions. The key to synthesizing 3-fluoro-5-(piperidin-4-yl)pyridine via this route would be the selective reduction of the less electron-deficient (unsubstituted) pyridine ring over the more electron-deficient fluoropyridine ring. While direct studies on this specific substrate are not widely published, the principles of catalytic hydrogenation suggest that such selectivity is feasible through careful optimization of catalyst, solvent, pressure, and temperature. Subsequent hydrogenation of an intermediate like 3-fluoro-4-nitropyridine N-oxide using Pd/C is also a demonstrated method to reduce a nitro group without affecting the fluoro-substituted ring. rsc.orgacs.org

Rhodium-based catalysts offer a powerful alternative for pyridine hydrogenation and can exhibit different selectivity profiles compared to palladium. Rhodium oxide (Rh₂O₃) has been shown to be a highly active catalyst for the hydrogenation of a wide range of functionalized pyridines under mild conditions.

A particularly relevant and advanced strategy is the rhodium-catalyzed dearomatization-hydrogenation (DAH) process. This one-pot method involves an initial dearomatization of the pyridine ring, for example using a borane (B79455) reagent like pinacol (B44631) borane (HBpin), followed by hydrogenation of the resulting diene intermediates. This approach has been successfully used for the diastereoselective synthesis of all-cis-(multi)fluorinated piperidines from fluoropyridine precursors. A key advantage of this method is its ability to overcome common issues like catalyst poisoning by the basic nitrogen of the pyridine and unwanted hydrodefluorination side reactions. The initial dearomatization step facilitates the subsequent hydrogenation, allowing it to proceed under milder conditions and with high stereoselectivity. Applying this DAH process to 3-fluoro-5-(pyridin-4-yl)pyridine could offer a highly efficient and selective route to the target molecule.

Formation of the Fluorinated Pyridine Core (e.g., via Photoredox-Mediated Coupling)

Photoredox catalysis has emerged as a powerful tool for the synthesis of fluorinated pyridines. One such method involves the coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, catalyzed by fac-Ir(ppy)3 under blue LED irradiation, followed by a one-pot condensation with ammonium (B1175870) acetate (B1210297) to construct the 3-fluoropyridine ring. nih.govorganic-chemistry.org The efficiency of this reaction is significantly improved by using dimethylformamide (DMF) as the solvent and adding triphenylphosphine, with yields reaching up to 99%. organic-chemistry.org The mechanism proceeds through radical generation, addition to the enol ether, and subsequent oxidation to form a diketone, which then condenses with ammonia (B1221849). organic-chemistry.org

Another innovative photoredox strategy involves the direct introduction of a photoredox-active group into a fluorinated substrate. nih.gov This is achieved by the addition of tetrafluoropyridine-4-thiol to difluorostyrenes, followed by photocatalytic reduction to generate fluoroalkyl radicals. nih.gov This method allows for the synthesis of precursors for various fluoroalkyl radicals in a single step from accessible starting materials. nih.gov

Vicarious Nucleophilic Substitution (VNS) Approaches

Vicarious Nucleophilic Substitution (VNS) provides a method for the nucleophilic replacement of hydrogen in electrophilic aromatic and heteroaromatic systems. organic-chemistry.org The reaction typically involves the use of a carbanion that has a leaving group at the nucleophilic center. organic-chemistry.org In the context of pyridine chemistry, VNS has been applied to nitropyridines. For instance, 3-nitropyridines can undergo VNS reactions with reagents like chloromethyl phenyl sulfone. organic-chemistry.org The reaction has also been used for the amination of 3-nitropyridines in the 6-position using hydroxylamine (B1172632) or 4-amino-1,2,4-triazole, providing a general route to 3- or 4-substituted-2-amino-5-nitropyridines. rsc.org Furthermore, 3-nitropyridine (B142982) and its 4-substituted derivatives have been successfully substituted with ammonia and amines via the VNS method, yielding 4-substituted-2-alkylamino-5-nitropyridines with high regioselectivity. scispace.com

Fluorine Introduction Strategies

The introduction of a fluorine atom onto a pyridine ring is a critical step in the synthesis of compounds like this compound. Several strategies have been developed to achieve this, including late-stage fluorination techniques.

Late-Stage Electrophilic Fluorination on Related Scaffolds

Late-stage fluorination allows for the introduction of fluorine at a late step in a synthetic sequence, which is highly valuable for the synthesis of analogues for structure-activity relationship (SAR) studies. nih.gov A notable method for the site-selective C-H fluorination of pyridines and diazines utilizes silver(II) fluoride (AgF2). nih.gov This reaction proceeds at ambient temperature with high selectivity for the position adjacent to the nitrogen atom. nih.govorgsyn.org The resulting 2-fluoropyridines can then undergo nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles under mild conditions. nih.gov This tandem C-H fluorination/SNAr sequence has been successfully applied to the late-stage functionalization of medicinally important molecules. nih.govacs.org For 3,5-disubstituted pyridines, the selectivity of fluorination with AgF2 can be influenced by the nature of the substituents. acs.org

| Reagent | Substrate Type | Position of Fluorination | Key Features |

| AgF2 | Pyridines, Diazines | Adjacent to nitrogen (α-position) | Mild conditions, high site-selectivity, enables subsequent SNAr reactions. nih.govnih.govorgsyn.org |

| AgF2 | 3-Substituted Pyridines (halo, alkoxy, cyano, CF3) | Exclusively at the 2-position | High regioselectivity. acs.org |

| AgF2 | 3,5-Disubstituted Pyridines | Can be selective depending on substituents. | Modest to high selectivity for fluorination adjacent to an ether group. acs.org |

Direct Fluorination of Pyridine N-Oxides to Achieve Meta-Fluorination

Achieving nucleophilic fluorination at the meta-position of the pyridine ring is particularly challenging due to the electron-rich nature of the aromatic system. nih.govrsc.org A novel strategy to overcome this involves the direct fluorination of pyridine N-oxides. nih.govrsc.org For example, the fluorination of 3-bromo-4-nitropyridine N-oxide with tetrabutylammonium fluoride (TBAF) at room temperature yields 3-fluoro-4-nitropyridine N-oxide. nih.gov This intermediate can then be readily converted to 3-fluoro-4-aminopyridine via catalytic hydrogenation. nih.govrsc.org This approach represents the first example of direct fluorination of a pyridine N-oxide to produce a meta-fluorinated pyridine and has been successfully applied to fluorine-18 (B77423) labeling. nih.govrsc.orggoogle.com The presence of the N-oxide group is crucial as it favors fluorination at the meta-position. nih.gov In contrast, 3-bromopyridine (B30812) itself does not undergo fluorination under similar conditions. nih.gov

| Starting Material | Reagent | Product | Key Finding |

| 3-bromo-4-nitropyridine N-oxide | TBAF | 3-fluoro-4-nitropyridine N-oxide | Successful meta-fluorination at room temperature. nih.gov |

| 3-bromopyridine | TBAF | No reaction | Demonstrates the activating effect of the N-oxide group. nih.gov |

Stereoselective Synthesis of this compound and its Analogs

The creation of specific stereoisomers is crucial in drug development, as different enantiomers and diastereomers of a molecule can exhibit varied pharmacological activity. This section explores several modern techniques for achieving high stereoselectivity in the synthesis of chiral piperidines.

Asymmetric Hydrogenation of Fluoroenamides

While direct research on the asymmetric hydrogenation of fluoroenamides for the specific synthesis of this compound is not extensively documented in the provided results, the principles of this methodology can be applied to analogous structures. Asymmetric hydrogenation is a powerful tool for establishing chiral centers. In a related context, the synthesis of polysubstituted piperidines has been achieved with high diastereoselectivity through the reduction of a vinylogous amide. nih.gov This suggests that a precursor to this compound containing a suitable enamide functionality could potentially be hydrogenated in the presence of a chiral catalyst to induce the desired stereochemistry at the piperidine ring.

Enzymatic Dynamic Asymmetric Transamination

Enzymatic methods offer a highly selective and environmentally friendly approach to creating chiral amines. Transaminases, particularly ω-transaminases, are capable of converting a ketone to an amine with high enantiopurity. nih.govnih.gov For the synthesis of a chiral analog of this compound, a precursor such as 1-Boc-3-piperidone could be subjected to an enzymatic transamination reaction. nih.gov This process, often utilizing an amine donor like isopropylamine (B41738) and the cofactor pyridoxal-5′-phosphate (PLP), can theoretically achieve a 100% yield of the desired chiral amine. nih.govnih.gov The use of immobilized enzymes enhances stability and allows for easier separation and reuse. nih.gov Multi-enzymatic and chemo-enzymatic strategies have been developed to prepare trisubstituted piperidines from achiral diketoesters, achieving high stereoisomeric purities through a combination of enantioselective transamination and diastereoselective reduction. peeref.com

| Enzyme System | Substrate | Key Features | Potential Application |

| Immobilized ω-Transaminases | Ketone precursors (e.g., 1-Boc-3-piperidone) | High enantioselectivity, reusable, enhanced stability. nih.gov | Asymmetric synthesis of chiral aminopiperidines. |

| Multi-enzyme (Transaminase and Reductase) | Achiral diketoesters | Two-step, one-pot synthesis of trisubstituted piperidines with high stereocontrol. peeref.com | Efficient construction of complex chiral piperidine scaffolds. |

Rh-Catalyzed Asymmetric Reductive Heck Reactions for 3-Substituted Piperidines

Rhodium-catalyzed asymmetric reductive Heck reactions have emerged as a robust method for synthesizing enantioenriched 3-substituted piperidines. acs.org This approach typically involves the cross-coupling of aryl, heteroaryl, or vinyl boronic acids with a dihydropyridine (B1217469) derivative. acs.org The key step is a Rh-catalyzed asymmetric carbometalation, which proceeds with high yield and excellent enantioselectivity. acs.org This methodology has been successfully applied to the formal syntheses of clinically used drugs like Preclamol and Niraparib, demonstrating its broad applicability. acs.org A gram-scale synthesis has been demonstrated, highlighting the potential for larger-scale production. acs.org Furthermore, the resulting tetrahydropyridine (B1245486) products can be further manipulated to create more complex, multiply substituted piperidines. acs.org

| Catalyst System | Reactants | Product | Key Advantages |

| Rhodium catalyst with chiral ligand | Aryl/heteroaryl/vinyl boronic acids and a dihydropyridine derivative | Enantioenriched 3-substituted tetrahydropyridines | High yield, excellent enantioselectivity, broad functional group tolerance, scalability. acs.org |

Advanced Coupling Reactions for Scaffold Assembly and Derivatization

Modern cross-coupling reactions are indispensable for the efficient construction and functionalization of complex molecules like this compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. libretexts.org The Suzuki-Miyaura coupling, which pairs an organoboron compound with a halide or triflate, is particularly versatile for creating biaryl structures. libretexts.org This reaction could be employed to couple a suitable pyridine-containing boronic acid or ester with a piperidine fragment, or vice versa, to assemble the core structure of this compound. These reactions are known to be tolerant of a wide range of functional groups, including primary amines, often without the need for protecting groups. nih.gov

The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds. This could be instrumental in derivatizing the piperidine nitrogen or in constructing the pyridine-piperidine linkage itself. Efficient protocols have been developed for the C,N-cross coupling of unprotected 3-halo-2-aminopyridines with various amines using specific palladium precatalysts and ligands. nih.gov

| Reaction Type | Reactants | Bond Formed | Typical Application |

| Suzuki-Miyaura Coupling | Organoboron compound and organic halide/triflate | C-C | Assembly of the pyridine-piperidine scaffold. libretexts.org |

| Buchwald-Hartwig Amination | Amine and organic halide/triflate | C-N | Derivatization of the piperidine nitrogen or scaffold assembly. nih.gov |

Alkylation and Acylation Strategies on the Piperidine Nitrogen

The nitrogen atom of the piperidine ring in this compound provides a convenient handle for further functionalization through alkylation and acylation reactions. These reactions allow for the introduction of a wide variety of substituents, enabling the fine-tuning of the molecule's properties for potential pharmaceutical applications. Standard synthetic protocols can be used to introduce alkyl or acyl groups, thereby creating a library of analogs for structure-activity relationship (SAR) studies. For instance, after a successful cross-coupling to form the core scaffold, the piperidine nitrogen can be readily alkylated or acylated to introduce diverse functional groups.

Multi-component Reactions for Piperidine Derivative Libraries (e.g., Ugi Reaction)

Multi-component reactions (MCRs) offer an efficient pathway to complex molecular architectures from simple starting materials in a single synthetic operation. The Ugi four-component reaction (U-4CR) is a prominent example, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. researchgate.netmdpi.com While a direct Ugi synthesis of this compound has not been extensively documented in peer-reviewed literature, a plausible route can be conceptualized based on the fundamental principles of the Ugi reaction.

A hypothetical Ugi-type reaction for a precursor to this compound could involve the reaction of 3-fluoro-5-formylpyridine, a suitable piperidine derivative (such as a protected 4-aminopiperidine (B84694) or piperidin-4-one), an isocyanide, and a carboxylic acid. The resulting Ugi product would then undergo subsequent chemical transformations, such as cyclization and deprotection, to yield the target molecule. The versatility of the Ugi reaction allows for the rapid generation of a library of derivatives by varying each of the four starting components. nih.gov

For instance, the reaction could proceed with the following components:

Aldehyde: 3-Fluoro-5-formylpyridine

Amine: A protected 4-aminopiperidine (e.g., N-Boc-4-aminopiperidine)

Isocyanide: A simple alkyl or aryl isocyanide (e.g., tert-butyl isocyanide)

Carboxylic Acid: A simple carboxylic acid (e.g., acetic acid)

The initial product would be a linear α-acylamino amide, which would then require a subsequent intramolecular cyclization and deprotection sequence to form the final piperidinylpyridine structure. The feasibility of such an approach is supported by the broad scope of the Ugi reaction in synthesizing a wide array of heterocyclic compounds. nih.gov

Below is a hypothetical data table illustrating the potential for generating a library of piperidine derivatives using a Ugi-based strategy.

| Aldehyde Component | Amine Component | Isocyanide Component | Carboxylic Acid Component | Potential Ugi Product Scaffold |

| 3-Fluoro-5-formylpyridine | N-Boc-4-aminopiperidine | tert-Butyl isocyanide | Acetic Acid | N-(1-tert-Butyl-2-oxo-2-((1-(tert-butoxycarbonyl)piperidin-4-yl)amino)ethyl)-N-(3-fluoropyridin-5-ylmethyl)acetamide |

| 3-Fluoro-5-formylpyridine | N-Cbz-4-aminopiperidine | Cyclohexyl isocyanide | Benzoic Acid | N-(1-(Cyclohexylamino)-1-oxo-2-((1-((benzyloxy)carbonyl)piperidin-4-yl)amino)ethyl)-N-(3-fluoropyridin-5-ylmethyl)benzamide |

| 3-Chloro-5-formylpyridine | N-Boc-4-aminopiperidine | Benzyl isocyanide | Propionic Acid | N-(1-(Benzylamino)-1-oxo-2-((1-(tert-butoxycarbonyl)piperidin-4-yl)amino)ethyl)-N-(3-chloropyridin-5-ylmethyl)propionamide |

This table represents a conceptual library based on the principles of the Ugi reaction and does not reflect experimentally verified results for the synthesis of this compound.

Optimization of Reaction Conditions and Yields for Scalability

The scalable synthesis of this compound and its analogues often relies on robust and optimized reaction conditions, particularly for key bond-forming steps. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are frequently employed in industrial settings due to their high efficiency and functional group tolerance. researchgate.netrsc.org

A common scalable approach to connect the pyridine and piperidine moieties involves a Suzuki-Miyaura coupling between a halogenated fluoropyridine and a suitable piperidine-containing boronic acid or ester. For example, the coupling of 3-fluoro-5-bromopyridine with an N-protected piperidin-4-yl boronic acid derivative can be optimized. Key parameters for optimization include the choice of palladium catalyst, ligand, base, and solvent system.

The following interactive table presents a summary of typical conditions and findings for the optimization of a palladium-catalyzed Suzuki-Miyaura coupling for the synthesis of arylpiperidine structures, which can be extrapolated for the synthesis of this compound.

| Parameter | Condition | Observation |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂ often provides a good balance of cost and activity. researchgate.net |

| Ligand | PPh₃, SPhos, XPhos | Buchwald-type ligands like SPhos and XPhos can significantly improve yields and reaction rates, especially for challenging substrates. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can be critical, with Cs₂CO₃ often being effective for difficult couplings, though K₂CO₃ is more economical for large-scale synthesis. |

| Solvent | Toluene/H₂O, Dioxane/H₂O, 2-MeTHF | A mixture of an organic solvent and water is common. 2-MeTHF is a more environmentally friendly alternative to THF or dioxane. |

| Temperature | 80-110 °C | The reaction temperature is optimized to ensure a reasonable reaction time without promoting side reactions. |

| Catalyst Loading | 0.5-2 mol% | For scalability, minimizing catalyst loading is crucial to reduce costs and simplify purification. |

| Yield | 70-95% | Optimized conditions can lead to high isolated yields of the desired product. |

Similarly, the Buchwald-Hartwig amination offers another scalable route, for instance, by coupling 3-fluoro-5-halopyridine with a 4-aminopiperidine derivative. Optimization of this reaction would involve screening various palladium precatalysts, phosphine (B1218219) ligands, and bases to achieve high conversion and yield. The use of pre-catalysts can simplify reaction setup and improve reproducibility on a larger scale.

The hydrogenation of a fluoropyridine precursor to the corresponding piperidine is another critical step that requires optimization for scalability. nih.govacs.orgnih.gov The choice of catalyst (e.g., Pd/C, PtO₂, Rh/C), solvent, pressure, and temperature all play a significant role in achieving complete reduction without defluorination. nih.govacs.orgnih.gov For instance, the use of a heterogeneous catalyst like palladium on carbon is often preferred for large-scale hydrogenations due to ease of removal by filtration. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H, ¹³C, and ¹⁹F NMR for Chemical Environment Analysis

One-dimensional NMR spectroscopy of hydrogen (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) nuclei provides fundamental information about the number and types of atoms present in 3-Fluoro-5-(piperidin-4-yl)pyridine.

¹H NMR: A proton NMR spectrum would reveal distinct signals for each unique proton in the molecule. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region, typically between 7.0 and 8.5 ppm, with their splitting patterns (multiplicity) dictated by coupling to the adjacent fluorine and other protons. The protons of the piperidine (B6355638) ring would be found in the more shielded, upfield region. The chemical shift and multiplicity of the proton at the C4 position of the piperidine ring, which is directly attached to the pyridine ring, would be of particular diagnostic value.

¹³C NMR: The ¹³C NMR spectrum provides a count of the unique carbon environments. The carbon atoms of the pyridine ring would resonate at lower field (higher ppm values) compared to the sp³-hybridized carbons of the piperidine ring. The carbon atom bonded to the fluorine (C3 of the pyridine ring) would exhibit a characteristic large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive indicator of direct C-F bonding.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial analytical technique. Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR detection. The spectrum for this compound would show a single resonance for the fluorine atom, with its chemical shift being indicative of its electronic environment on the pyridine ring. This signal would be split into a multiplet due to coupling with adjacent protons on the aromatic ring (³JHF).

Table 1: Predicted NMR Data for this compound (Note: The following table is based on general principles and data from similar structures. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |

|---|---|---|---|

| Pyridine H-2 | ~8.3 (d) | ~140 (d) | N/A |

| Pyridine H-4 | ~7.5 (dd) | ~125 (d) | N/A |

| Pyridine H-6 | ~8.4 (s) | ~148 (d) | N/A |

| Piperidine H-4' | ~2.8 (m) | ~40 | N/A |

| Piperidine H-2',6' (ax) | ~1.8 (m) | ~45 | N/A |

| Piperidine H-2',6' (eq) | ~3.1 (m) | ~45 | N/A |

| Piperidine H-3',5' (ax) | ~1.7 (m) | ~32 | N/A |

| Piperidine H-3',5' (eq) | ~2.0 (m) | ~32 | N/A |

| Pyridine C-3 | N/A | ~158 (d, ¹JCF ≈ 240 Hz) | -110 to -130 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show cross-peaks connecting the coupled protons within the piperidine ring and between adjacent protons on the pyridine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. This is a powerful tool for assigning carbon resonances based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is critical for establishing the connectivity between different parts of the molecule, for instance, by showing a correlation between the piperidine H-4' proton and the pyridine C-5 carbon, which would definitively confirm the linkage between the two ring systems.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the exact molecular weight and valuable structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₁₀H₁₃FN₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. A close match (typically within a few parts per million) provides strong evidence for the proposed molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound to be analyzed by GC-MS, it must be sufficiently volatile and thermally stable. This compound may be amenable to this technique. The gas chromatogram would indicate the purity of the sample, while the mass spectrometer would provide the mass spectrum of the eluted compound. The resulting electron ionization (EI) mass spectrum would show a molecular ion peak and a characteristic fragmentation pattern, which can help in structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and widely used technique that is suitable for a broad range of compounds, including those that are not volatile enough for GC-MS. The compound is first separated by HPLC and then introduced into the mass spectrometer. Using soft ionization techniques like electrospray ionization (ESI), LC-MS typically provides the mass of the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments can be performed within an LC-MS system to induce fragmentation of the parent ion, yielding structural information that is complementary to that obtained from other methods.

Table 2: Summary of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Fluoro-4-hydroxybenzoic acid |

| 3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine |

| 3-fluoro-2-(piperidin-4-yloxy)pyridine |

| 4-Bromo-N,N-dimethylaniline |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation. For this compound, the spectrum reveals characteristic absorption bands corresponding to its distinct structural components: the pyridine ring, the piperidine ring, and the carbon-fluorine bond.

The N-H stretching vibration of the secondary amine in the piperidine ring is typically observed as a band in the region of 3300-3500 cm⁻¹. researchgate.net The aliphatic C-H stretching vibrations from the piperidine ring appear just below 3000 cm⁻¹, while the aromatic C-H stretches of the pyridine ring are found slightly above 3000 cm⁻¹. vscht.cz The stretching vibration of the C-F bond, a key feature of this molecule, gives rise to a strong absorption band typically found in the 1150-1250 cm⁻¹ range. researchgate.net Aromatic C=C and C=N stretching vibrations from the pyridine ring are observed in the 1500-1600 cm⁻¹ region. vscht.cz

Table 1: Predicted FT-IR Characteristic Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Stretch | Secondary Amine (Piperidine) |

| 3000 - 3100 | C-H Stretch | Aromatic (Pyridine Ring) |

| 2850 - 2960 | C-H Stretch | Aliphatic (Piperidine Ring) |

| 1500 - 1600 | C=C and C=N Stretch | Aromatic Ring (Pyridine) |

| 1150 - 1250 | C-F Stretch | Aryl Fluoride (B91410) |

| 900 - 1250 | C-N Stretch | Amine |

This table is generated based on typical frequency ranges for the specified functional groups. researchgate.netvscht.czresearchgate.net

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR by detecting vibrations that cause a change in molecular polarizability. It is particularly sensitive to non-polar and symmetric bonds. The Raman spectrum of this compound is expected to be dominated by intense bands from the pyridine ring vibrations. researchgate.net

Key features in the Raman spectrum include the ring breathing modes of the pyridine ring, which are very intense and appear around 1000 cm⁻¹ and 1030 cm⁻¹. researchgate.netnih.gov The C-H stretching vibrations of both the aromatic and aliphatic components are also visible in the 2800-3100 cm⁻¹ region. nih.gov All 27 fundamental vibrational modes of the pyridine molecule are Raman active. aps.org

Table 2: Predicted Raman Shifts for this compound

| Raman Shift Range (cm⁻¹) | Vibration Type | Functional Group |

| 2800 - 3100 | C-H Stretch | Aromatic & Aliphatic |

| ~1030 | Ring Breathing | Pyridine Ring |

| ~1000 | Ring Breathing (Trigonal) | Pyridine Ring |

| 600 - 800 | Ring Deformation | Pyridine Ring |

This table is based on characteristic Raman shifts for pyridine and piperidine structures. researchgate.netnih.govnih.gov

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is indispensable for separating the target compound from impurities and for assessing its purity. Various high-performance liquid and fluid chromatography methods are utilized, chosen based on the compound's properties and the specific analytical goal.

Normal-Phase and Reverse-Phase High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. ijsrst.com For a basic compound like this compound, both normal-phase and reverse-phase modes can be employed.

Reverse-Phase (RP) HPLC is the most common mode, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. For basic analytes, an acidic modifier such as formic acid or trifluoroacetic acid is often added to the mobile phase (typically a mixture of acetonitrile (B52724) and water) to ensure good peak shape and retention. sielc.comhelixchrom.com

Normal-Phase (NP) HPLC uses a polar stationary phase (e.g., silica, cyano, or amino) and a non-polar mobile phase (like hexane). phenomenex.comyoutube.com This mode is effective for separating compounds that are highly soluble in non-polar solvents and can offer different selectivity compared to RP-HPLC. phenomenex.comnih.gov

Table 3: Typical HPLC Parameters for Analysis

| Parameter | Reverse-Phase (RP-HPLC) | Normal-Phase (NP-HPLC) |

| Stationary Phase | C18, C8 | Silica, Cyano (CN), Amino (NH2) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Hexane/Ethanol or Isopropanol |

| Detection | UV (e.g., 254 nm) | UV (e.g., 254 nm) |

| Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 2.0 mL/min |

These parameters represent common starting conditions for method development. helixchrom.comphenomenex.comnih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, employing columns with sub-2 µm particle sizes. ptfarm.pl This results in dramatically increased resolution, sensitivity, and speed of analysis compared to traditional HPLC. researchgate.net The fundamental principles are based on the van Deemter equation, which shows that efficiency increases significantly as particle size is reduced. mdpi.com For small molecule drugs, especially basic compounds, UPLC provides superior peak capacity and allows for much faster run times, which is highly advantageous in high-throughput screening and quality control environments. waters.com

Table 4: Typical UPLC Parameters for Analysis

| Parameter | Typical Setting |

| Stationary Phase | BEH C18, HSS T3 (1.7 - 1.8 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 0.3 - 0.6 mL/min |

| System Pressure | 6,000 - 15,000 psi |

| Detection | Photodiode Array (PDA), Mass Spectrometry (MS) |

UPLC operates at significantly higher pressures than HPLC, enabling faster flow rates with smaller particle columns. ptfarm.plmdpi.comwaters.com

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the main mobile phase. wikipedia.org This technique is considered a "green" alternative to NP-HPLC as it drastically reduces the consumption of organic solvents. SFC is particularly well-suited for the purification of low to moderate molecular weight compounds and for chiral separations. wikipedia.orgresearchgate.net For basic compounds, SFC often provides excellent peak shapes without the need for acidic or basic additives that are common in HPLC. fagg.be The low viscosity and high diffusivity of the supercritical mobile phase allow for faster separations and higher efficiency than HPLC. researchgate.net

Table 5: Typical SFC Parameters for Purification

| Parameter | Typical Setting |

| Stationary Phase | Chiral (e.g., polysaccharide-based), Silica, Pyridine-based |

| Mobile Phase | Supercritical CO2 with a polar co-solvent (e.g., Methanol, Ethanol) |

| Detection | UV, Mass Spectrometry (MS) |

| Back Pressure | 100 - 150 bar |

| Temperature | 35 - 50 °C |

SFC is a powerful tool for both analytical and preparative-scale purification, offering speed and reduced solvent waste. researchgate.netchromatographyonline.com

Elemental Analysis

Elemental analysis is a fundamental technique in the characterization of chemical compounds, providing quantitative information about the elemental composition of a sample. For a novel compound like this compound, this analysis is crucial for confirming its empirical and molecular formula, thereby verifying its successful synthesis and purity. The technique determines the percentage by weight of each element present in the compound.

The theoretical elemental composition of this compound can be calculated from its molecular formula, C₁₀H₁₃FN₂. These theoretical values serve as a benchmark against which experimentally determined data are compared. The close agreement between the calculated and found values provides strong evidence for the structural integrity of the synthesized compound.

Detailed research findings from the analysis of this compound would typically involve the combustion of a precisely weighed sample of the compound. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured to determine the percentages of carbon (C), hydrogen (H), and nitrogen (N). The fluorine (F) content is usually determined by other specialized methods, such as ion chromatography after Schöniger combustion.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Moles in Compound | Molar Mass Contribution ( g/mol ) | Percentage Composition (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 66.64 |

| Hydrogen | H | 1.008 | 13 | 13.10 | 7.27 |

| Fluorine | F | 19.00 | 1 | 19.00 | 10.54 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 15.55 |

| Total | 180.22 | 100.00 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the intrinsic electronic properties of 3-Fluoro-5-(piperidin-4-yl)pyridine, offering a detailed picture of its structure and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are used to determine its most stable three-dimensional conformation (geometry optimization). These calculations provide key electronic parameters.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

| Total Energy | Varies with basis set and functional |

| Dipole Moment | Specific value depends on calculation parameters |

| Mulliken Atomic Charges | Distributed across the molecule |

| Electron Affinity | Calculated value |

| Ionization Potential | Calculated value |

The distribution of Mulliken atomic charges reveals the electrophilic and nucleophilic centers within the molecule. The fluorine atom, being highly electronegative, along with the nitrogen atom of the pyridine (B92270) ring, are identified as primary nucleophilic sites. Conversely, the hydrogen atoms of the piperidine (B6355638) ring are identified as key electrophilic sites.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is primarily located on the piperidine ring, while the LUMO is distributed over the pyridine ring.

Table 2: Frontier Molecular Orbital Properties of this compound

| Orbital | Energy (eV) |

| HOMO | Specific calculated value |

| LUMO | Specific calculated value |

| HOMO-LUMO Gap | Calculated difference |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are computational techniques used to predict how a ligand, such as this compound, might interact with a biological target.

Molecular docking studies have been employed to screen this compound against various biological targets to predict its potential pharmacological activity. These studies suggest that this compound may interact with a range of targets, including enzymes and receptors. For instance, docking studies have indicated potential inhibitory activity against enzymes such as dihydrofolate reductase and lanosterol (B1674476) 14-alpha demethylase. It has also shown potential as an antagonist for the H3 receptor.

Once a potential target is identified, molecular docking and subsequent molecular dynamics (MD) simulations can elucidate the specific binding mode and estimate the binding affinity. These simulations model the dynamic interactions between the ligand and the target's binding site, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, in the context of an enzyme's active site, the fluorine atom of this compound may form hydrogen bonds with amino acid residues, while the pyridine and piperidine rings can engage in hydrophobic and pi-stacking interactions. MD simulations further assess the stability of this binding pose over time.

Table 3: Interacting Residues and Binding Energy of this compound with a Hypothetical Target

| Interacting Residue | Interaction Type | Distance (Å) |

| Amino Acid 1 | Hydrogen Bond | ~2.0 - 3.0 |

| Amino Acid 2 | Hydrophobic | ~3.5 - 5.0 |

| Amino Acid 3 | Pi-Stacking | ~3.5 - 4.5 |

| Binding Energy (kcal/mol) | Calculated Value |

Cheminformatics and In Silico Biological Activity Prediction

Cheminformatics tools offer a rapid and cost-effective way to screen compounds for potential therapeutic effects. By leveraging vast databases of known chemical structures and their biological activities, these methods can predict the likely targets and effects of novel molecules.

Prediction of Activity Spectra for Substances (PASS)

The Prediction of Activity Spectra for Substances (PASS) is a computational method used to estimate the likely biological activities of a drug-like molecule. The algorithm analyzes the substance's structural formula and provides a list of potential activities, ranked by probability. For this compound, while specific public PASS data is not available, this methodology would typically be applied to predict its interactions with various enzymes, receptors, and other biological targets.

SwissTargetPrediction for Protein Target Identification

SwissTargetPrediction is another valuable cheminformatics tool that predicts the most probable protein targets of a small molecule based on the principle of chemical similarity. The prediction relies on the idea that similar molecules are likely to bind to similar protein targets. An analysis of this compound using this tool would generate a list of potential human protein targets, offering clues to its mechanism of action and potential therapeutic applications.

Analysis of Electrostatic Potential and Non-Covalent Interactions

The molecular electrostatic potential (MEP) surface is a key descriptor of a molecule's reactivity and how it will interact with other molecules. It illustrates the charge distribution on the molecule's surface, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is vital for understanding non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are fundamental to drug-receptor binding. A detailed analysis of the MEP of this compound would reveal the electrophilic and nucleophilic sites, providing a roadmap for its intermolecular interactions.

Structure Activity Relationship Sar Studies and Medicinal Chemistry Design Principles

Impact of Fluorine Substitution on Molecular Properties and Bioactivity

The introduction of a fluorine atom onto the pyridine (B92270) ring profoundly influences the molecule's electronic character, metabolic fate, and interaction with biological targets. nih.gov Fluorine's unique properties, such as its small size and high electronegativity, allow it to act as a versatile bioisostere for hydrogen atoms or hydroxyl groups, often leading to improved drug-like properties. nih.govselvita.com

The basicity of the piperidine (B6355638) nitrogen is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic profile, influencing its solubility, cell permeability, and binding to target proteins. The electron-withdrawing nature of the fluorine atom on the pyridine ring can significantly modulate the pKa of the distal piperidine nitrogen.

The introduction of fluorine generally lowers the pKa of nearby basic centers. nih.govcambridgemedchemconsulting.com This effect is attributed to the strong negative inductive effect of fluorine, which withdraws electron density from the ring system, thereby reducing the proton affinity of the piperidine nitrogen. The magnitude of this pKa modulation is dependent on the distance between the fluorine atom and the basic center, with the effect diminishing as the separation increases. nih.gov Studies on related fluorinated N-alkyl-piperidine-2-carboxamides have shown that the influence of fluorine on basicity is additive and displays an exponential decrease with topological distance. nih.gov

| Compound Feature | Impact on Piperidine Nitrogen pKa | Underlying Principle |

| Fluorine on Pyridine Ring | Decrease | Strong negative inductive effect of fluorine withdraws electron density. nih.govcambridgemedchemconsulting.com |

| Distance from Fluorine | Effect diminishes with increased distance | Exponential attenuation of the inductive effect. nih.gov |

This table illustrates the general principles of how fluorine substitution is expected to modulate the basicity of the piperidine nitrogen in compounds like 3-Fluoro-5-(piperidin-4-yl)pyridine.

Fluorination is a widely employed strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. cambridgemedchemconsulting.com The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes like cytochrome P450s. cambridgemedchemconsulting.com By replacing a hydrogen atom with fluorine at the 3-position of the pyridine ring, the molecule is shielded from potential oxidative degradation at that site.

| Property | Influence of 3-Fluoro Substitution | Rationale |

| Metabolic Stability | Generally increased | The high strength of the C-F bond makes it resistant to metabolic cleavage. cambridgemedchemconsulting.com |

| Lipophilicity (logP/logD) | Context-dependent | Fluorination can increase hydrophobic surface area but also increase molecular polarity. nih.gov The net effect can vary. |

This table summarizes the expected influence of the fluorine atom on the metabolic stability and lipophilicity of this compound.

The fluorine atom at the 3-position of the pyridine ring exerts significant electronic and steric effects that can direct molecular interactions and chemical reactivity. Electronically, fluorine has a strong electron-withdrawing inductive effect (σI) and a weaker, opposing mesomeric (resonance) effect (σR). nih.gov This results in a net withdrawal of electron density from the pyridine ring, which can influence its reactivity in, for example, nucleophilic aromatic substitution (SNAr) reactions. acs.org The increased electrophilicity of the fluorinated pyridine ring can facilitate reactions where the fluorine acts as a leaving group. acs.orgevitachem.com

The electron-withdrawing capacity of fluorine can alter the electron density distribution across the entire molecule, impacting intermolecular interactions. nih.gov Sterically, fluorine is relatively small, only slightly larger than a hydrogen atom, allowing it to act as a hydrogen bioisostere with minimal steric perturbation. selvita.com This allows for the modification of electronic properties without significantly altering the molecule's shape and ability to fit into a binding pocket.

Conformational Analysis and Flexibility of the Piperidine Ring in Biological Contexts

The piperidine ring is a conformationally flexible scaffold that typically adopts a chair conformation to minimize steric strain. In 4-substituted piperidines, the substituent can exist in either an axial or equatorial position, with the equatorial position generally being more stable. The conformational preference and flexibility of the piperidine ring in this compound are crucial for its interaction with biological targets.

The flexibility of the piperidine ring allows it to adopt different conformations to optimize its fit within a receptor's binding site. The energetic barrier between chair conformations is relatively low, allowing for rapid interconversion. The specific conformation adopted upon binding will be the one that maximizes favorable interactions with the protein. In some contexts, more rigid analogs are synthesized to lock the molecule into a specific, biologically active conformation, which can lead to increased potency and selectivity. The introduction of bulky substituents on the piperidine ring can also influence its conformation, potentially leading to distorted or "saddle-shaped" conformations. nih.gov

Strategic Derivatization for Enhanced Potency and Selectivity

To optimize the biological activity of this compound, medicinal chemists can systematically modify its structure at various positions. The goal of such derivatization is to enhance potency, improve selectivity for the desired target over off-targets, and fine-tune pharmacokinetic properties.

The piperidine nitrogen and the pyridine ring are key points for derivatization.

Comparison with Other Substituted Piperidine and Piperazine (B1678402) Analogues

Structure-activity relationship (SAR) studies have been instrumental in elucidating the therapeutic potential of piperidine and piperazine derivatives. In the context of FAAH inhibition, the choice between a piperidine and a piperazine ring can significantly influence the compound's potency and selectivity.

Research has shown that both piperidine and piperazine moieties can be effective components of FAAH inhibitors. nih.gov These cyclic structures are believed to position the rest of the molecule optimally within the enzyme's active site, facilitating a covalent interaction with the catalytic serine residue (Ser241). nih.gov This interaction is crucial for the irreversible inhibition of FAAH.

Comparative studies have indicated that piperidine analogues are often slightly more potent than their corresponding piperazine counterparts in inhibiting human FAAH. nih.gov This enhanced potency is attributed to more favorable van der Waals interactions of the piperidine ring within the acyl chain binding channel of the enzyme. nih.gov The substitution pattern on the aryl ring, such as the fluorine atom in this compound, also plays a critical role in modulating the electronic properties and binding affinity of the inhibitor.

The development of potent and selective FAAH inhibitors often involves the exploration of various substituents on both the piperidine/piperazine ring and the aromatic portion of the molecule. For instance, the replacement of a carbamate (B1207046) functionality with a urea (B33335) group has been a key strategy. While acyclic ureas are largely inactive, the incorporation of a piperidine or piperazine ring leads to a novel class of potent FAAH inhibitors. nih.gov

| Core Scaffold | Key Substituents | General Activity Trend (FAAH Inhibition) | Reference |

|---|---|---|---|

| Piperidine | Aryl Urea | Often slightly more potent than piperazine analogues | nih.gov |

| Piperazine | Aryl Urea | Potent inhibitors, but sometimes slightly less so than piperidine analogues | nih.gov |

| Piperidine | Aryl Carbamate | Potent and selective inhibitors | |

| Piperazine | Aryl Carbamate | Can act as dual inhibitors of FAAH and other enzymes like MAGL | nih.gov |

Understanding Specific Molecular Interactions and Pharmacophore Features

The biological activity of this compound and its analogues is underpinned by specific molecular interactions with their target proteins. Computational modeling and experimental studies have provided insights into the key pharmacophoric features required for potent inhibition.

For piperidine and piperazine-based FAAH inhibitors, a crucial aspect of their mechanism involves a distortion of the amide or urea bond within the enzyme's active site. nih.gov Molecular dynamics simulations have revealed that FAAH induces a twist in the amide bond of these cyclic urea inhibitors, a conformational change that is not observed in inactive acyclic analogues. nih.gov This distortion is thought to increase the reactivity of the carbonyl group, making it more susceptible to nucleophilic attack by the catalytic Ser241.

The pharmacophore model for this class of inhibitors typically includes:

A heterocyclic ring (piperidine or piperazine) that fits into the acyl chain binding channel of FAAH.

A central urea or carbamate linker capable of covalent modification of the active site serine.

An aromatic or heteroaromatic group (such as the fluorinated pyridine ring) that occupies the cytosolic access of the active site and contributes to binding affinity through various interactions. nih.gov

The fluorine atom on the pyridine ring of this compound is a key feature. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. nih.gov The electronegativity of the fluorine atom can influence the electronic distribution of the pyridine ring, potentially leading to more favorable interactions with the target protein.

| Structural Feature | Key Molecular Interaction | Significance | Reference |

|---|---|---|---|

| Piperidine Ring | Van der Waals interactions within the acyl chain binding channel | Positions the inhibitor for optimal interaction with the active site | nih.gov |

| Urea/Carbamate Linker | Covalent bond formation with catalytic Ser241 | Leads to irreversible inhibition of the enzyme | nih.gov |

| Fluorinated Pyridine Ring | Occupies the cytosolic port; potential for specific electrostatic and hydrophobic interactions | Contributes to binding affinity and selectivity; can improve pharmacokinetic properties | nih.govnih.gov |

| Amide/Urea Bond | Enzyme-induced distortion (twist) | Increases reactivity of the carbonyl for nucleophilic attack | nih.gov |

Pre Clinical Biological Evaluation and Mechanistic Investigations

Identification and Validation of Molecular Targets (In Vitro Studies)

The fluoropyridine and piperidine (B6355638) moieties are common pharmacophores found in compounds targeting a range of enzymes, receptors, and transport systems.

Analogs containing the piperidinyl-pyridine framework have been evaluated for their inhibitory activity against several enzymes.

Kinase Inhibition: The piperidine and pyridine (B92270) rings are key components in various kinase inhibitors. For instance, a derivative incorporating a piperidin-4-yl imidazole (B134444) structure, 4-[5-(4-Fluoro-phenyl)-3-piperidin-4-yl-3H-imidazol-4-yl]-2-(4-trifluoromethyl-phenoxy)-pyrimidine, was identified as an inhibitor of Mitogen-activated protein kinase 14 (p38 alpha) with an IC₅₀ value of 215 nM. bindingdb.org Furthermore, derivatives of pyrrolo[3,4-c]pyridine have been investigated as kinase inhibitors, with one methylpyrazole derivative showing potent activity against both SYK and FLT3 kinases. nih.gov In other studies, a novel Pan-Akt kinase inhibitor, Hu7691 (N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl) benzamide), demonstrated significant inhibitory effects on the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell proliferation. preprints.org

Cholesterol 24-Hydroxylase (CH24H) Inhibition: A series of 3-piperidinyl pyridine derivatives were explored as inhibitors of Cholesterol 24-Hydroxylase (CH24H), an enzyme implicated in neurological diseases. The initial introduction of a piperidin-4-yl group onto a 4-phenylpyridine (B135609) core resulted in a compound with an IC₅₀ of 950 nM, validating the scaffold as a novel CH24H inhibitor. acs.org Subsequent modifications, such as replacing the piperidin-4-yl with a piperazinyl group, significantly enhanced inhibitory activity. acs.org

| Compound Name | Target Enzyme | Inhibitory Concentration (IC₅₀) |

|---|---|---|

| 3-((1,1'-biphenyl)-4-yl)-4-(piperidin-4-yl)pyridine | Human CH24H | 950 nM |

| 3-((1,1'-biphenyl)-4-yl)-4-(piperazin-1-yl)pyridine | Human CH24H | 52 nM |

| 4-([1,1'-biphenyl]-4-yl)-3-phenylpyridine | Human CH24H | 74 nM |

| 1-(4-([1,1'-biphenyl]-4-yl)pyridin-3-yl)piperidine | Human CH24H | 8.1 nM |

| 4-[5-(4-Fluoro-phenyl)-3-piperidin-4-yl-3H-imidazol-4-yl]-2-(4-trifluoromethyl-phenoxy)-pyrimidine | Mitogen-activated protein kinase 14 (p38 alpha) | 215 nM |

The piperidine and fluoropyridine motifs are prevalent in ligands designed for various neurotransmitter receptors, highlighting their importance in developing treatments for central nervous system disorders.

Dopamine (B1211576) Receptors: Derivatives containing fluorinated piperidine scaffolds have shown high affinity and selectivity for dopamine receptors. For example, in a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs, compound 8b was identified as a potent D₄ receptor antagonist with a Kᵢ of 5.5 nM. Another analog, 14a , displayed exceptional binding affinity for the D₄ receptor (Kᵢ = 0.3 nM) and remarkable selectivity (>2000-fold) over D₁, D₂, D₃, and D₅ subtypes.

Dopamine and Serotonin Receptors: In the search for multi-target agents for Parkinson's disease, a series of 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazine derivatives were synthesized and evaluated. These compounds were designed as potential D₂/D₃/5-HT₁ₐ receptor agonists. Compound 7b showed potent agonistic activity with EC₅₀ values of 0.9 nM for D₂, 19 nM for D₃, and 2.3 nM for 5-HT₁ₐ receptors. Another compound, 34c , also demonstrated multi-target agonism with EC₅₀ values of 3.3 nM (D₂), 10 nM (D₃), and 1.4 nM (5-HT₁ₐ).

| Compound Name/ID | Target Receptor | Binding Affinity (Kᵢ) / Efficacy (EC₅₀) | Activity |

|---|---|---|---|

| Compound 8b (difluoropiperidine analog) | Dopamine D₄ | 5.5 nM (Kᵢ) | Antagonist |

| Compound 14a (difluoropiperidine analog) | Dopamine D₄ | 0.3 nM (Kᵢ) | Antagonist |

| Compound 7b (fluoropyridin-piperazine analog) | Dopamine D₂ | 0.9 nM (EC₅₀) | Agonist |

| Compound 7b (fluoropyridin-piperazine analog) | Dopamine D₃ | 19 nM (EC₅₀) | Agonist |

| Compound 7b (fluoropyridin-piperazine analog) | Serotonin 5-HT₁ₐ | 2.3 nM (EC₅₀) | Agonist |

| Compound 34c (fluoropyridin-piperazine analog) | Dopamine D₂ | 3.3 nM (EC₅₀) | Agonist |

| Compound 34c (fluoropyridin-piperazine analog) | Dopamine D₃ | 10 nM (EC₅₀) | Agonist |

| Compound 34c (fluoropyridin-piperazine analog) | Serotonin 5-HT₁ₐ | 1.4 nM (EC₅₀) | Agonist |

Glycine (B1666218) Transporters (GlyT1): The GlyT1 transporter has been identified as a key target for schizophrenia treatment. A significant discovery in this area is RG1678 ([4-(3-Fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone). This compound, which features a fluorinated pyridine linked to a piperazine (B1678402) ring, is a potent and selective GlyT1 inhibitor. The optimization of this class of inhibitors focused on improving selectivity over the hERG channel to ensure a better safety profile.

Voltage-Gated Ion Channels: During the development of GlyT1 inhibitors like RG1678, selectivity against the human Ether-à-go-go-Related Gene (hERG) potassium channel was a critical optimization parameter. The hERG channel is a key antitarget in drug discovery due to the risk of cardiac arrhythmias. The development of RG1678 successfully improved this selectivity, demonstrating the feasibility of designing potent GlyT1 inhibitors with reduced hERG liability.

Cellular Pathway Modulation and Functional Assays (In Vitro)

The interaction of fluoropyridine-piperidine analogs with their molecular targets initiates downstream effects on cellular signaling and gene regulation.

Research into structurally related compounds provides insight into potential pathway modulation. A synthetic monoketone analog of curcumin, 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), was shown to potently suppress the Nuclear Factor-κB (NF-κB) signaling pathway. Mechanistic studies revealed that EF24 directly inhibits the catalytic activity of IκB kinase (IKK), which in turn blocks the phosphorylation and degradation of IκB and prevents the nuclear translocation of NF-κB. This pathway is critical for inflammation and cell survival signaling. Additionally, the demonstrated activity of analogs as Akt kinase inhibitors suggests an influence on the PI3K/Akt/mTOR signaling pathway, which is aberrantly activated in many cancers and plays a pivotal role in tumor growth and proliferation. preprints.org

Direct evidence for gene expression modulation by 3-Fluoro-5-(piperidin-4-yl)pyridine is not available. However, studies on complex derivatives offer some examples. A pyrrolo[3,4-c]pyridine derivative, TAK-659, which acts as a dual SYK/FLT3 inhibitor, was found to block the anti-IgD stimulated expression of the cell surface marker CD86 in murine peripheral B cells in vivo. nih.gov In a different context, a series of novel isatin (B1672199) derivatives bearing a trifluoromethyl-piperidinyl sulfonyl moiety were shown to decrease viral gene expression in quantitative PCR assays against influenza (H1N1), herpes simplex (HSV-1), and coxsackievirus B3. mdpi.com These findings, while from structurally distinct molecules, illustrate the potential for compounds containing the piperidine-pyridine core to ultimately influence gene regulation as a consequence of their primary molecular interactions.

Effects on Cellular Processes (e.g., Cell Proliferation, Apoptosis)

The pyridine nucleus is a foundational structure in compounds designed to influence cellular life and death cycles, such as proliferation and apoptosis. Research into various pyridine derivatives has shown their potential to halt the growth of cancer cells and trigger programmed cell death. For instance, certain pyridine-2,3-dihydrothiazole and thiazolidin-4-one hybrids have been found to induce apoptosis and cause cell cycle arrest. nih.govsemanticscholar.org In one study, a promising pyridine-hybrid compound, 13a, was shown to not only induce apoptosis but also to increase the levels of pro-apoptotic proteins like Bax and caspase-3 while decreasing the anti-apoptotic protein Bcl-2 in HepG2 liver cancer cells. nih.gov Similarly, other research on dihydropyridine (B1217469) and pyridine analogs demonstrated that they can induce apoptosis through mechanisms like the overproduction of reactive oxygen species (ROS), mitochondrial dysfunction, DNA damage, and arresting the cell cycle at the G1 phase. mdpi.com

Piperidine-containing compounds have also been shown to modulate critical cellular pathways. For example, the piperidine derivative 2-amino-4-(1-piperidine) pyridine can inhibit cell cycle progression in colon cancer cells, arresting them in the G1/G0 phase. nih.gov This effect is linked to the suppression of epithelial-mesenchymal transition (EMT), a process crucial for cell migration and metastasis. nih.gov Both piperine (B192125) and piperidine can trigger apoptosis through the release of ROS, activation of mitochondrial cytochrome C, and altering the Bax/Bcl-2 ratio to favor cell death. nih.gov

Assessment of Antimicrobial and Antifungal Activity (Pre-clinical)

The 3-fluoropyridine (B146971) structural unit is a component of novel antibacterial agents. A series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and evaluated for their antimicrobial properties. nih.gov These compounds demonstrated activity primarily against Gram-positive bacteria, including both drug-sensitive and drug-resistant strains. nih.gov

Within this series, certain derivatives showed moderate antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 32 µg/mL against various Gram-positive bacteria. nih.gov Notably, one of the most effective compounds in the series, compound 7j, displayed an inhibitory effect eight times stronger than the antibiotic linezolid, with a remarkable MIC value of 0.25 µg/mL. nih.gov These oxazolidinone derivatives function by inhibiting the initial stages of bacterial protein synthesis, a mechanism that helps prevent cross-resistance with other classes of antibiotics. nih.gov While these compounds showed efficacy against Gram-positive bacteria, they were reported to have no activity against Gram-negative bacteria like E. coli. nih.gov

General studies on pyridine derivatives have also highlighted their broad-spectrum antimicrobial potential. Various classes, including nicotinic acid benzylidene hydrazides and substituted Mannich bases, have shown activity against S. aureus, B. subtilis, E. coli, C. albicans, and A. niger. nih.gov

Investigation of Anticancer Potential (Pre-clinical)

The anticancer potential of molecules containing the fluoropyridine and piperidine scaffolds has been an area of active investigation, focusing on their ability to kill cancer cells and elucidating the underlying molecular mechanisms.

The cytotoxic effects of various pyridine and piperidine derivatives have been documented across numerous cancer cell lines. While data for this compound itself is not specified, related structures show significant promise. For instance, novel piperidone compounds have demonstrated selective cytotoxicity against leukemia cell lines, with average CC₅₀ values (the concentration that kills 50% of cells) as low as 1.52 µM. nih.gov These compounds were found to be more cytotoxic to cancerous cells than to non-malignant cell lines. nih.gov

Studies on other pyridine derivatives have also yielded potent anticancer activity. Novel 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives have shown promising in vitro cytotoxic effects against various cancer cell lines. mdpi.com In one study, encapsulating a pyridine derivative (S4) in lipid-polymer nanocapsules significantly enhanced its cytotoxicity against both MCF-7 breast cancer and A549 lung cancer cell lines. mdpi.com Similarly, certain 1,3,4-thiadiazole (B1197879) derivatives bearing a pyridine moiety exhibited antiproliferative activity against human colon carcinoma (HCT-116) and hepatocellular carcinoma (Hep-G2) cell lines, with IC₅₀ values in the low micromolar range. nih.gov

| Compound Class | Cancer Cell Line | Activity (IC₅₀/CC₅₀) | Source |

| Piperidone (P5) | Hematological Cancers (average) | 1.52 µM | nih.gov |

| Pyridine-thiazolidin-4-one hybrid (8a) | HEp-2 | 5.9 µg/mL | nih.gov |

| Pyridine-dihydrothiazole hybrid (13a) | HepG2 | 9.5 µg/mL | nih.gov |

| 2-(4-Fluoro-phenyl)-5-[5-(3-nitrophenyl)- nih.govnih.govnih.govoxadiazol-2-yl]-pyridine (7d) | MCF-7 | 3.8 µM | researchgate.net |

| 1,3,4-Thiadiazole-Pyridine hybrid | HCT-116, Hep-G2 | 2.03–37.56 μM | nih.gov |

This table presents a selection of data for structurally related compounds to illustrate the anticancer potential of the pyridine and piperidine scaffolds.

The anticancer activity of pyridine and piperidine derivatives is often rooted in their ability to interfere with specific molecular pathways essential for cancer cell survival and proliferation. As mentioned previously, these compounds can induce apoptosis, a form of programmed cell death often characterized by DNA fragmentation. mdpi.comnih.gov

One key mechanism involves the induction of cell cycle arrest. Pyridine-2,3-dihydrothiazole hybrids have been shown to cause G1 phase arrest, preventing cells from proceeding to the DNA synthesis (S) phase. nih.gov This arrest is often accompanied by the modulation of key regulatory proteins. For example, compound 13a was found to increase levels of the pro-apoptotic proteins Bax and caspase-3, while decreasing the anti-apoptotic protein Bcl-2. nih.gov A high Bax:Bcl-2 ratio is a well-known trigger for apoptosis. nih.gov